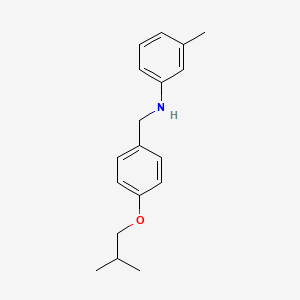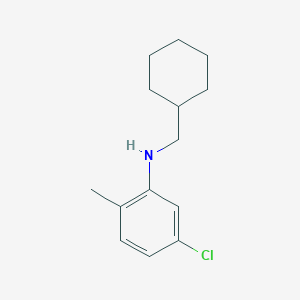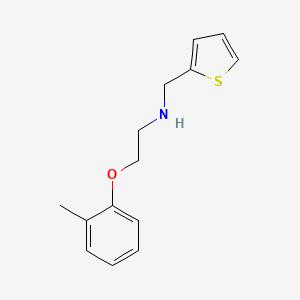
2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine
Übersicht
Beschreibung
2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine, or 2-Methyl-N-thienylethanamine (2-MTME), is an organic compound belonging to the class of heterocyclic compounds. It is a colorless, crystalline solid with a molecular weight of 189.27 g/mol. 2-MTME is a structural analog of 2-methyl-N-ethylamphetamine (2-MTA), and has been studied for its potential applications in scientific research, including as a potential therapeutic agent.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine has been studied for its potential applications in scientific research, particularly as a potential therapeutic agent. It has been found to have a variety of effects on the central nervous system (CNS), including anticonvulsant, anxiolytic, and antidepressant effects. It has also been investigated for its potential to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. Additionally, it has been studied for its potential to act as an anti-inflammatory agent, as well as for its ability to modulate the activity of various enzymes.
Wirkmechanismus
2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine has been found to act on a number of different targets in the CNS. It has been found to interact with both serotonin and dopamine receptors, as well as with the serotonin transporter. Additionally, it has been found to inhibit the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. It has also been found to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine has been found to have a variety of biochemical and physiological effects in animal models. It has been found to reduce the levels of the neurotransmitter dopamine in the brain, as well as to reduce the levels of the neurotransmitter serotonin in the brain. Additionally, it has been found to reduce the levels of the neurotransmitter norepinephrine in the brain, as well as to reduce the levels of the neurotransmitter acetylcholine in the brain. It has also been found to reduce the levels of the enzyme monoamine oxidase in the brain, as well as to reduce the levels of the enzyme acetylcholinesterase in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine has a number of advantages and limitations for use in laboratory experiments. One advantage of 2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine is that it is relatively inexpensive and easy to synthesize. Additionally, it has been found to have a variety of effects on the CNS, including anticonvulsant, anxiolytic, and antidepressant effects. However, there are a number of potential limitations to its use in laboratory experiments. For example, it has a relatively short half-life, which means that it may not be suitable for long-term studies. Additionally, it has been found to have a number of potential side effects, including nausea, dizziness, and headaches.
Zukünftige Richtungen
There are a number of potential future directions for research into 2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine. One potential direction is to investigate the potential therapeutic applications of 2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine, including its potential to act as an antidepressant or anxiolytic agent. Additionally, further research could be conducted into the potential biochemical and physiological effects of 2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine, such as its potential to modulate the activity of various neurotransmitters and enzymes. Finally, further research could be conducted into the potential toxicological effects of 2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine, as well as into the potential interactions between 2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine and other drugs.
Eigenschaften
IUPAC Name |
2-(2-methylphenoxy)-N-(thiophen-2-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c1-12-5-2-3-7-14(12)16-9-8-15-11-13-6-4-10-17-13/h2-7,10,15H,8-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEXKIIYGMLAAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCNCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



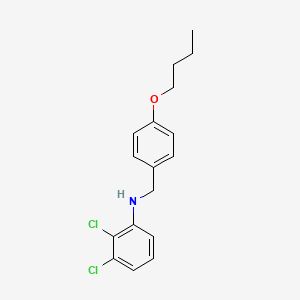
![N-(2-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine](/img/structure/B1385433.png)
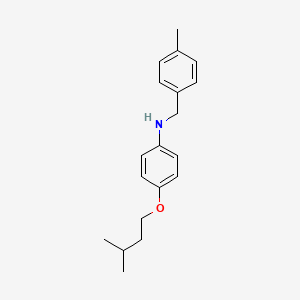
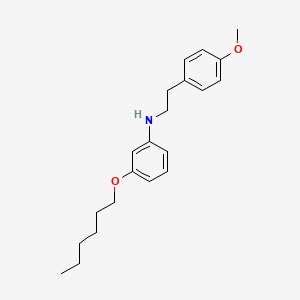
![3-Ethoxy-N-[2-(3-methylphenoxy)ethyl]aniline](/img/structure/B1385436.png)
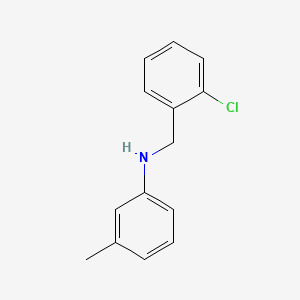
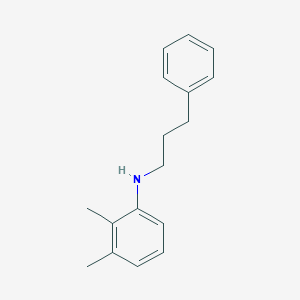
![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline](/img/structure/B1385440.png)

![N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline](/img/structure/B1385443.png)
